Propionic acid, 3-selenino-

Description

Contextualization within Biologically Active Organoselenium Compounds

Organoselenium compounds represent a significant area of research due to their diverse biological activities. nih.gov These compounds, characterized by a carbon-selenium bond, are investigated for a range of potential therapeutic applications, including as antioxidants, anticancer, and antiviral agents. ijpsonline.comtandfonline.com The unique redox properties of selenium often contribute to the catalytic activities of these compounds. ijpsonline.com While the toxicity of some selenium compounds can be a limiting factor, research has shown that appropriate chemical modifications can significantly lower this toxicity. ijpsonline.com

Many organoselenium compounds are explored for their ability to mimic the function of naturally occurring selenoenzymes, such as glutathione (B108866) peroxidase (GPx), which protects cell membranes from oxidative damage. tandfonline.com The introduction of different functional groups to organoselenium compounds can alter their biological effects. nih.gov For instance, the insertion of certain groups can enhance antioxidant properties or antibacterial activity. nih.gov This highlights the importance of the molecular structure in defining the biological profile of organoselenium compounds.

Unique Chemical Features and Research Significance of the Selenino Functional Group

The "selenino" functional group in 3-seleninopropanoic acid refers to the -Se(O)OH group. This is distinct from selenols (R-SeH), selenides (R-Se-R'), and diselenides (R-Se-Se-R'), which are other common classes of organoselenium compounds. wikipedia.org Selenols, for example, are selenium analogs of alcohols and thiols and are known for their relatively high acidity and ease of oxidation. wikipedia.orgwikipedia.org

The chemistry of selenium-containing functional groups is diverse. Selenium can exist in several oxidation states, with Se(II) being predominant in organoselenium chemistry. wikipedia.org The carbon-selenium (C-Se) bond is weaker and longer than the carbon-sulfur (C-S) bond. wikipedia.org This difference in bond strength influences the reactivity of organoselenium compounds.

The selenino group is part of a broader family of selenium-containing functional groups, each with distinct properties. researchgate.netresearchgate.net The reactivity of these groups is a key area of investigation in organoselenium chemistry, with a focus on how they interact with biological molecules. benthamdirect.com

Historical and Contemporary Research Trajectories for Selenium-Containing Carboxylic Acids

The history of organoselenium chemistry dates back to 1836 with the synthesis of the first organoselenium compound, diethyl selenide (B1212193). ijpsonline.com Early research focused on simple organoselenium compounds. ijpsonline.com The discovery of selenium's essential role in biological systems, such as its presence in the amino acid selenocysteine (B57510) and the enzyme glutathione peroxidase in the 1970s, spurred significant interest in the field. nih.gov

Research into selenium-containing carboxylic acids has been part of this broader exploration. An early mention of α-seleninopropionic acid and its optical resolution appeared in British Chemical Abstracts in 1930. archive.org More recent research has explored the synthesis of various selenium-containing carboxylic acids and their derivatives. For example, methods have been developed for the selenium-catalyzed oxidation of aldehydes to produce carboxylic acids. nih.govcornell.edu

Contemporary research continues to explore the synthesis and potential applications of a wide range of organoselenium compounds, including those containing carboxylic acid functionalities. nih.govrsc.org The focus has expanded from their antioxidant properties to a wider array of biological activities. nih.gov The development of new synthetic methods remains a crucial aspect of this research, enabling the creation of novel compounds with potentially enhanced therapeutic properties. tandfonline.com

Properties

CAS No. |

55509-78-9 |

|---|---|

Molecular Formula |

C3H6O4Se |

Molecular Weight |

185.05 g/mol |

IUPAC Name |

3-seleninopropanoic acid |

InChI |

InChI=1S/C3H6O4Se/c4-3(5)1-2-8(6)7/h1-2H2,(H,4,5)(H,6,7) |

InChI Key |

MWCFLVIINTZQSP-UHFFFAOYSA-N |

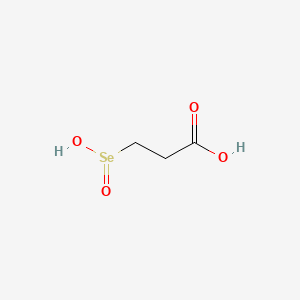

Canonical SMILES |

C(C[Se](=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 Seleninopropanoic Acid

Pathways for the Generation of 3-Seleninopropanoic Acid

The generation of 3-Seleninopropanoic acid is predominantly achieved through the oxidation of a stable, corresponding diselenide. This approach is favored due to the accessibility and stability of the diselenide starting material.

Oxidation of Diselenide Precursors (e.g., 3,3′-Diselenobispropionic Acid)

The most established and convenient route to 3-Seleninopropanoic acid involves the oxidation of 3,3′-Diselenobispropionic acid. thieme-connect.de This precursor contains a diselenide bond (Se-Se) which is readily cleaved and oxidized to two equivalents of the seleninic acid. rsc.org The reaction involves the conversion of selenium from a -1 oxidation state in the diselenide to a +4 oxidation state in the seleninic acid.

(HOOCCH₂CH₂Se)₂ + [Oxidizing Agent] → 2 HOOCCH₂CH₂SeO₂H

A variety of oxidizing agents can be employed for this purpose. The choice of oxidant and reaction conditions can influence the yield and purity of the final product. Common oxidants include hydrogen peroxide, nitric acid, and potassium permanganate (B83412). thieme-connect.dersc.org The oxidation is believed to proceed through a transient selenenic acid (RSeOH) intermediate, which is further oxidized to the more stable seleninic acid. wikipedia.orgresearchgate.net

Table 1: Oxidizing Agents for the Synthesis of Seleninic Acids from Diselenides

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or organic solvent | thieme-connect.dersc.orgnih.gov |

| Nitric Acid (HNO₃) | Concentrated or fuming | thieme-connect.dersc.org |

| Potassium Permanganate (KMnO₄) | Acetic acid | rsc.org |

| Ozone (O₃) | Inert solvent | |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Organic solvent | rsc.org |

Alternative Synthetic Routes and Methodological Innovations

While the oxidation of diselenides is the principal synthetic pathway, other methods for forming seleninic acids could theoretically be applied to produce 3-Seleninopropanoic acid. These routes are less common but represent potential methodological innovations. One such approach is the oxidation of aliphatic selenocyanates (R-SeCN). thieme-connect.de For instance, 3-selenocyanatopropionic acid could be oxidized using nitric acid to yield 3-Seleninopropanoic acid. thieme-connect.de

Another potential route involves the hydrolysis of an organoselenium trihalide intermediate. rsc.org This would start with the reaction of a suitable precursor, like 3,3′-Diselenobispropionic acid, with a halogen such as chlorine or bromine in an aqueous medium to form a 3-(trihaloselenyl)propanoic acid, which would then hydrolyze to the desired seleninic acid. rsc.org

Chemical Transformations and Derivatization Strategies

The bifunctional nature of 3-Seleninopropanoic acid, possessing both a carboxylic acid and a seleninic acid group, allows for a range of chemical transformations at either center.

Modification at the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) of 3-Seleninopropanoic acid can undergo standard transformations common to this functional group. These modifications are crucial for conjugating the molecule to other chemical entities or altering its physical properties.

Esterification: The carboxylic acid can be converted to an ester (–COOR) through reaction with an alcohol. This can be achieved via Fischer esterification, which involves heating with an alcohol in the presence of a strong acid catalyst like sulfuric acid. ajsonline.org Alternatively, milder methods like the Steglich esterification, using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be employed, which is beneficial for sensitive substrates. wikipedia.org

Amidation: The formation of an amide bond (–CONHR) is another key transformation. This is typically accomplished by activating the carboxylic acid with a coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or DCC, often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), followed by the addition of a primary or secondary amine. rsc.orgnih.gov

Functionalization of the Selenium Center

The seleninic acid moiety (–SeO₂H) is the more reactive center and dictates the unique chemistry of the compound. Its reactivity is characterized by redox processes and its electrophilic nature.

Reduction: The seleninic acid can be reduced back to its lower oxidation states. Treatment with mild reducing agents like iodide ions can regenerate the diselenide, 3,3′-Diselenobispropionic acid. rsc.org Stronger reducing agents can potentially lead to the corresponding selenol (R-SeH).

Further Oxidation: The selenium atom can be further oxidized from the +4 state to the +6 state, forming a selenonic acid (–SeO₃H). This requires strong oxidizing agents, such as excess dimethyldioxirane (B1199080) (DMDO) or potassium permanganate under harsh conditions. acs.orgscholaris.ca

Reaction with Thiols: Seleninic acids react with thiols (R-SH) to form selenenyl sulfide (B99878) intermediates (R-Se-S-R'). acs.org This reactivity is fundamental to the biological antioxidant activity of some selenoenzymes. wikipedia.org

Electrophilic Substitution: The selenium atom in a seleninic acid is electrophilic and can react with electron-rich nucleophiles. For example, arylseleninic acids have been shown to react with anilines and indoles to form new carbon-selenium bonds. rsc.orgacs.org

Table 2: Transformations at the Selenium Center of Seleninic Acids

| Reagent(s) | Product Functional Group | Transformation Type | Reference |

|---|---|---|---|

| Iodide Ions (I⁻) | Diselenide (R-Se-Se-R) | Reduction | rsc.org |

| Thiols (R'-SH) | Selenenyl Sulfide (R-Se-S-R') | Redox Coupling | wikipedia.orgacs.org |

| Excess H₂O₂, KMnO₄, or DMDO | Selenonic Acid (RSeO₃H) | Oxidation | acs.orgscholaris.ca |

| Electron-rich Aromatics | Aryl Selenide (B1212193) (R-Se-Ar) | Electrophilic Substitution | rsc.orgacs.org |

Green Chemistry Approaches in 3-Seleninopropanoic Acid Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. In the context of 3-Seleninopropanoic acid synthesis, green approaches focus on the oxidation step of the diselenide precursor.

A key green strategy is the use of aqueous hydrogen peroxide as the oxidant. nih.govnih.gov This system is highly advantageous because water is used as the solvent and is also the only byproduct of the oxidant, making the process inherently cleaner than methods that use heavy metal oxidants or organic solvents. researchgate.net The use of diphenyl diselenide as a catalyst for oxidations with hydrogen peroxide in water has been highlighted as an effective, eco-friendly protocol. nih.govmdpi.com This biomimetic approach mimics the action of the selenoenzyme glutathione (B108866) peroxidase. researchgate.net

Electrochemical methods offer another promising green alternative. The electrochemical oxidation of diselenides can generate the desired oxidized species without the need for external chemical oxidants, thus reducing waste generation. rsc.org This technique provides a high degree of control over the oxidation process and is considered an environmentally friendly synthetic tool. rsc.org

Exploration of Biochemical and Molecular Activities of 3 Seleninopropanoic Acid

Enzyme Mimetic Properties

There is no available research detailing the enzyme mimetic properties of 3-Seleninopropanoic Acid.

Glutathione (B108866) Peroxidase (GPx) Mimicry Mechanisms and Kinetic Studies

No studies have been published that investigate the potential for 3-Seleninopropanoic Acid to act as a Glutathione Peroxidase (GPx) mimic. Consequently, there are no data on its mimicry mechanisms or any kinetic studies to report.

Investigation of Redox Cycling and Catalytic Efficiency

The redox cycling and catalytic efficiency of 3-Seleninopropanoic Acid as a potential enzyme mimic have not been documented in the scientific literature.

Cellular Antioxidant and Pro-oxidant Modulations

Information regarding the effects of 3-Seleninopropanoic Acid on cellular antioxidant and pro-oxidant activities is not available.

Radical Scavenging Mechanisms in Biological Systems

There are no published reports on the radical scavenging mechanisms of 3-Seleninopropanoic Acid within biological systems.

Impact on Cellular Redox Homeostasis

The impact of 3-Seleninopropanoic Acid on cellular redox homeostasis has not been a subject of scientific investigation.

Molecular Interactions and Signaling Pathway Modulations (In Vitro and Preclinical In Vivo Models)

There is no available data from in vitro or preclinical in vivo models that describes the molecular interactions of 3-Seleninopropanoic Acid or its ability to modulate signaling pathways.

Interaction with Biomolecules (e.g., proteins, thiols)

The seleninic acid group is a key determinant of 3-Seleninopropanoic Acid's biochemical reactivity. It is a highly electrophilic moiety with a strong affinity for nucleophilic biomolecules, most notably thiols.

The primary interaction of seleninic acids with thiols, such as the cysteine residues in proteins or low-molecular-weight thiols like glutathione (GSH), is a redox coupling reaction. This reaction proceeds through a rapid initial step to form a thioseleninate intermediate. nih.gov This intermediate is unstable and subsequently reacts further. In the presence of excess thiol, the thioseleninate is reduced to a selenosulfide (R-Se-S-R'), with the concomitant formation of a disulfide from the thiol reactants. researchgate.netnih.gov

This reactivity implies that 3-Seleninopropanoic Acid can directly interact with and modify proteins that contain reactive cysteine residues. Such modifications can alter the protein's structure, function, and signaling activity. Glutathione, a major intracellular antioxidant and redox buffer, is also a prime target. The reaction of 3-Seleninopropanoic Acid with GSH would lead to the formation of a selenosulfide conjugate and oxidized glutathione (GSSG), thereby impacting the cellular thiol-disulfide balance. nih.gov

The general reaction scheme can be summarized as follows:

| Reactant 1 | Reactant 2 | Intermediate/Products | Significance |

| R-SeO₂H (3-Seleninopropanoic Acid) | R'-SH (Thiol, e.g., Cysteine, GSH) | R-Se(O)S-R' (Thioseleninate) → R-Se-S-R' (Selenosulfide) + R'-S-S-R' (Disulfide) | Covalent modification of proteins, depletion of thiol-based antioxidants. |

This selective and potent reactivity with thiols is a central feature of seleninic acids, suggesting that the biological effects of 3-Seleninopropanoic Acid are likely mediated, at least in part, by its ability to modulate the cellular "thiolstat". rsc.org

Elucidation of Molecular Targets and Pathways

While specific molecular targets for 3-Seleninopropanoic Acid have not been definitively identified in the literature, its thiol-reactive nature points toward several potential pathways and protein classes that are susceptible to its activity. The modulation of redox-sensitive signaling pathways is a probable outcome of its interactions.

Potential Molecular Targets:

Thiol-dependent Enzymes: Enzymes whose catalytic activity depends on a cysteine thiol, such as certain phosphatases, caspases, and kinases, are potential targets. Oxidation or selenosulfide formation at the active site could lead to enzyme inhibition.

Transcription Factors: Redox-sensitive transcription factors, such as NF-κB and AP-1, which are regulated by the oxidation state of key cysteine residues, could be modulated by 3-Seleninopropanoic Acid.

Redox-Regulating Proteins: Proteins that are central to the cellular antioxidant defense system, like thioredoxin (Trx) and peroxiredoxin (Prx), rely on active-site thiols and are likely targets. Modification of these proteins could disrupt cellular redox homeostasis.

Hypothesized Pathway Involvement: Based on studies of other simple seleninic acids, such as methylseleninic acid (MSA), exposure to these compounds can induce a pro-oxidant effect. nih.govmdpi.com By reacting with and depleting intracellular thiols like glutathione, 3-Seleninopropanoic Acid could shift the cellular redox balance towards a more oxidizing state. This can trigger a cascade of signaling events, including:

Oxidative Stress Signaling: A significant shift in the redox environment can activate pathways responsive to oxidative stress, potentially leading to the upregulation of antioxidant enzymes.

Apoptosis Pathways: Severe or sustained oxidative stress can trigger programmed cell death (apoptosis). MSA, for instance, has been shown to induce apoptosis in cancer cells through mechanisms linked to its reaction with intracellular thiols. nih.gov

It is important to note that these targets and pathways are inferred from the known chemistry of the seleninic acid functional group and studies on analogous compounds. Direct research is required to confirm the specific molecular interactions of 3-Seleninopropanoic Acid.

Cellular Responses and Phenotypic Changes in Model Systems

Direct experimental evidence detailing the cellular responses and phenotypic changes in model systems upon treatment with 3-Seleninopropanoic Acid is currently limited in published literature. However, based on its biochemical activities, several cellular outcomes can be hypothesized.

Expected Cellular Responses:

Alteration of Intracellular Redox Status: A primary and immediate response would be a change in the intracellular redox environment, characterized by a decrease in the ratio of reduced to oxidized glutathione (GSH/GSSG).

Induction of Antioxidant Defense Systems: As a compensatory response to the pro-oxidant challenge, cells would likely upregulate the expression of antioxidant enzymes through pathways like the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) system.

Changes in Cell Proliferation and Viability: Depending on the cell type and concentration, 3-Seleninopropanoic Acid could lead to inhibition of cell proliferation or induction of cell death, mirroring the effects observed with compounds like MSA in cancer cell models. nih.gov

The table below outlines the potential effects based on the activities of similar seleninic acids in various model systems.

| Model System | Analogous Compound | Observed Phenotypic Change | Potential Relevance for 3-Seleninopropanoic Acid |

| Cancer Cell Lines (e.g., Liver, Melanoma) | Methylseleninic Acid (MSA) | Inhibition of proliferation, induction of apoptosis, targeting of oncogenic pathways. nih.govnih.gov | May possess anticancer properties through redox modulation. |

| General Cell Culture | Simple Seleninic Acids | Depletion of intracellular glutathione, generation of reactive oxygen species (ROS). mdpi.com | Likely to act as a pro-oxidant, disrupting cellular redox balance. |

These anticipated responses underscore the potential for 3-Seleninopropanoic Acid to act as a potent modulator of cellular redox-dependent processes. Further investigation using various in vitro and in vivo model systems is necessary to fully characterize its specific biological effects and to validate these hypotheses.

Investigational Applications in Material Science and Nanotechnology Research Non Clinical Focus

Role as a Precursor in Selenium-Containing Nanomaterials Synthesis

The synthesis of nanomaterials is a cornerstone of modern material science, and the choice of precursor is critical in determining the final properties of the nanoparticles. Organoselenium compounds are increasingly being investigated as alternatives to inorganic selenium sources for the synthesis of selenium nanoparticles (SeNPs) and other selenium-containing nanostructures. nih.govnih.gov Propionic acid, 3-selenino-, with its terminal carboxylic acid and selenium moiety, is theoretically well-suited for this role.

Fabrication of Selenium Nanoparticles for Research Purposes

The fabrication of selenium nanoparticles for research purposes often involves the reduction of a selenium-containing precursor. While inorganic precursors like sodium selenite (B80905) and selenious acid are common, the use of organoselenium compounds can offer better control over nanoparticle growth and surface properties. frontiersin.orgresearchgate.net The carboxylic acid group in Propionic acid, 3-selenino- can play a dual role in the synthesis of SeNPs. It can act as a reducing agent under specific conditions and also as a capping agent to stabilize the newly formed nanoparticles, preventing their aggregation and controlling their size and morphology. nih.govresearchgate.net

The synthesis process would typically involve the reduction of the selenium moiety in Propionic acid, 3-selenino- to its elemental form (Se⁰) in a controlled reaction environment. The resulting nanoparticles would have carboxylic acid groups on their surface, enhancing their stability and providing a reactive handle for further functionalization.

Representative Data for Selenium Nanoparticle Synthesis Using a Carboxylic Acid-Induced Method:

| Parameter | Condition | Reference |

| Selenium Precursor | Sodium Selenosulphate | nih.gov |

| Inducing Agent | Acetic Acid, Pyruvic Acid, Benzoic Acid | nih.gov |

| Stabilizer | Polyvinyl alcohol (0.01%) | nih.gov |

| Particle Size Range | 35 – 105 nm | nih.gov |

| Morphology | Spherical | biotech-asia.org |

| Characterization | UV-vis, FTIR, XRD, TEM | nih.govtandfonline.com |

This table presents representative data from studies using various carboxylic acids to induce SeNP synthesis, illustrating a potential pathway for using Propionic acid, 3-selenino-.

Integration into Hybrid Nanostructures

Hybrid nanostructures, which combine different types of materials at the nanoscale, offer synergistic properties that are not available from their individual components. Propionic acid, 3-selenino- is a potential building block for creating such hybrid materials. For instance, it could be used in the synthesis of cadmium selenide (B1212193) (CdSe) quantum dots, where an organoselenium precursor reacts with a cadmium source. nih.gov The propionic acid moiety could influence the reaction kinetics and the surface chemistry of the resulting quantum dots.

Furthermore, the carboxylic acid group of Propionic acid, 3-selenino- can be used to anchor it onto other nanomaterials, such as iron oxide or gold nanoparticles, creating a selenium-rich shell. This would result in a hybrid nanostructure with the magnetic or plasmonic properties of the core and the biological or catalytic properties of the selenium shell.

Functionalization of Surfaces and Interfaces for Biomedical Research Tools

The ability to modify and control the surface properties of materials is crucial for developing advanced biomedical research tools, such as biosensors, imaging probes, and platforms for studying cell-material interactions. nih.govmdpi.com The bifunctional nature of Propionic acid, 3-selenino- makes it an attractive candidate for surface functionalization.

The carboxylic acid group can be used to covalently attach the molecule to surfaces that have been pre-functionalized with amine groups, using standard carbodiimide (B86325) coupling chemistry. drexel.edu Alternatively, it can directly bind to metal oxide surfaces. This would leave the selenium group exposed on the surface, which can then be used to interact with biological molecules or to impart specific properties to the surface, such as antioxidant activity. The functionalization of nanofibers and other nanostructured materials with carboxylic acids has been shown to improve their biocompatibility and cellular interaction, a principle that would apply to surfaces modified with Propionic acid, 3-selenino-. mdpi.commdpi.com

Examples of Surface Functionalization Strategies Relevant to Propionic acid, 3-selenino-:

| Nanomaterial | Functionalizing Agent with Carboxylic Group | Application | Reference |

| Iron Oxide Nanoparticles | 3-chloropropionic acid | Tethering of ATRP initiator | mdpi.com |

| Silica Nanoparticles | Carboxylated molecules | Drug delivery, imaging | nih.gov |

| Cellulose Nanocrystals | 2,3-dicarboxylic acids | Stabilized nanomaterial | mdpi.com |

This table illustrates how carboxylic acid-containing molecules are used to functionalize various nanomaterial surfaces, suggesting similar potential for Propionic acid, 3-selenino-.

Advanced Analytical and Spectroscopic Characterization in Research Settings

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the molecular structure and assessing the purity of selenocysteine (B57510). These techniques provide detailed information on the compound's atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of selenocysteine, providing precise information about the hydrogen (¹H), carbon (¹³C), and selenium (⁷⁷Se) nuclei.

¹H NMR: The proton NMR spectrum of selenocysteine provides information on the protons within the molecule. In a deuterated solvent like D₂O, the protons on the α-carbon and β-carbon can be distinguished. The chemical shifts are influenced by the electronegativity of adjacent atoms, including the selenium atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts of the carboxyl carbon, α-carbon, and β-carbon are distinct. The β-carbon, being directly attached to the selenium atom, shows a characteristic chemical shift that differentiates it from its sulfur analog, cysteine. chemicalbook.comhmdb.canih.gov

⁷⁷Se NMR: The ⁷⁷Se nucleus is NMR-active and its chemical shift is highly sensitive to the local electronic environment of the selenium atom. This makes ⁷⁷Se NMR a powerful tool for studying the oxidation state and coordination of selenium. The chemical shift of ⁷⁷Se in selenocysteine and its derivatives, such as the oxidized dimer form selenocystine, spans a wide range, making it an excellent probe for conformational and environmental changes. nih.gov

Table 1: Representative NMR Spectroscopic Data for Selenocysteine

| Nucleus | Atom Position | Predicted/Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | α-CH | ~3.98 | Chemical shift can vary with pH. |

| ¹H | β-CH₂ | ~3.15 | Diastereotopic protons may show distinct signals. |

| ¹³C | Carboxyl (C=O) | ~173 | Similar to other amino acids. |

| ¹³C | α-Carbon | ~55 | Analogous to the α-carbon in cysteine. |

| ¹³C | β-Carbon | ~27 | Downfield shift compared to the β-carbon in cysteine due to selenium. |

Mass Spectrometry (MS) Applications in Metabolomics Research

Mass spectrometry (MS) is a critical tool for the identification and quantification of selenocysteine, particularly in the context of metabolomics where it is used to study the full range of small-molecule metabolites in a biological system. nih.gov The presence of selenium, with its unique isotopic signature (six stable isotopes), provides a distinct pattern in the mass spectrum that facilitates the identification of selenium-containing compounds. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions, typically observed as the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to induce fragmentation of the molecular ion, providing structural information. A common fragmentation pathway for amino acids is the loss of the carboxyl group as carbon dioxide (a neutral loss of 44 Da) or the loss of the entire carboxylic acid group (a neutral loss of 45 Da). nih.govresearchgate.netnih.gov

Table 2: Predicted ESI-MS Fragmentation Data for Selenocysteine

| Ion Description | Formula | Predicted m/z | Notes |

|---|---|---|---|

| Protonated Molecular Ion [M+H]⁺ | C₃H₈NO₂Se⁺ | 168.97 | Based on the most abundant isotope ⁸⁰Se. |

| Fragment after loss of H₂O | C₃H₆NSe⁺ | 151.96 | Dehydration from the carboxyl group. |

| Fragment after loss of COOH | C₂H₇NSe⁺ | 123.97 | Loss of the carboxylic acid group. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information on the vibrational modes of the functional groups within a molecule. For selenocysteine, these techniques can identify the characteristic vibrations of the amine, carboxylic acid, and carbon-selenium bonds. The spectra are often complex but provide a unique fingerprint for the molecule. The vibrational frequencies for the amine and carboxylate groups are similar to those found in other amino acids. The C-Se stretching vibration is a key feature that distinguishes selenocysteine from cysteine (which has a C-S stretch). researchgate.netresearchgate.net

Table 3: Typical Vibrational Frequencies for Selenocysteine Functional Groups

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (amine) | Stretching | 3000 - 3300 | IR, Raman |

| C=O (carboxyl) | Stretching | 1700 - 1750 | IR, Raman |

| N-H (amine) | Bending | 1550 - 1650 | IR |

| C-O (carboxyl) | Stretching | 1210 - 1320 | IR |

| C-N | Stretching | 1020 - 1250 | IR, Raman |

Chromatographic and Electrophoretic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of selenocysteine from complex biological matrices and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of selenoamino acids. Due to the polar nature of selenocysteine, reversed-phase HPLC is often performed using ion-pairing agents to improve retention and resolution. Anion-exchange chromatography is also effective. core.ac.ukthermofisher.com

For sensitive and selective detection, HPLC is commonly coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This hyphenated technique allows for the specific detection of selenium, enabling precise quantification of selenocysteine even at very low concentrations in complex samples. nih.govmdpi.com

Table 4: Representative HPLC Conditions for Selenocysteine Analysis

| Parameter | Description |

|---|---|

| Column Type | Anion-exchange or Reversed-phase with ion-pairing agent |

| Stationary Phase | Polystyrene-divinylbenzene or C18 silica |

| Mobile Phase | Ammonium (B1175870) acetate (B1210297) or ammonium citrate (B86180) buffer; often with an organic modifier like methanol |

| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) monitoring m/z for selenium isotopes |

| Sample Preparation | Enzymatic hydrolysis of proteins followed by derivatization of the selenol group for stability |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is another powerful separation technique, but it requires the analytes to be volatile and thermally stable. Amino acids, including selenocysteine, are non-volatile due to their zwitterionic nature. Therefore, a derivatization step is necessary prior to GC analysis to convert the polar functional groups (amine, carboxyl, and selenol) into less polar, more volatile moieties. nih.gov

Silylation is a common derivatization method, where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. The resulting derivatives can then be separated by GC and detected by a mass spectrometer (GC-MS). researchgate.net

Table 5: General GC Conditions for Derivatized Selenocysteine Analysis

| Parameter | Description |

|---|---|

| Derivatization Reagent | Silylation agents (e.g., MSTFA, MTBSTFA) or alkyl chloroformates |

| Column Type | Capillary column with a non-polar or semi-polar stationary phase |

| Stationary Phase | e.g., 5% Phenyl Methylpolysiloxane |

| Carrier Gas | Helium or Hydrogen |

| Detection | Mass Spectrometry (MS) or Flame Ionization Detection (FID) |

| Injector Temperature | Typically high enough to ensure volatilization without degradation of the derivative |

Capillary Electrophoresis for Speciation Studies

Capillary electrophoresis (CE) has emerged as a highly efficient separation technique for the speciation of various elements, including selenium. dss.go.thnih.govmdpi.com Its high resolution, minimal sample and reagent consumption, and versatility make it a valuable tool for separating and identifying different chemical forms of selenium-containing compounds in biological and environmental samples. researchgate.netnih.gov For "Propionic acid, 3-selenino-," Capillary Zone Electrophoresis (CZE) is a particularly relevant mode of CE.

In CZE, charged molecules migrate through a buffer-filled capillary under the influence of an electric field. The separation is based on the differences in the electrophoretic mobilities of the analytes, which are influenced by their charge-to-size ratio. mdpi.com "Propionic acid, 3-selenino-" possesses a carboxyl group and a seleninic acid group (-SeOOH), both of which can be ionized depending on the pH of the background electrolyte (BGE). This allows for its effective separation from other selenium species and matrix components.

The typical workflow for the speciation analysis of "Propionic acid, 3-selenino-" using CZE would involve:

Sample Preparation: Extraction of the analyte from the sample matrix, which could be biological fluids or tissues.

Separation: Injection of the sample into a fused-silica capillary and application of a high voltage. The composition and pH of the BGE are critical parameters that are optimized to achieve the best separation.

Detection: As the separated analytes pass through the detector, they are identified and quantified. Common detection methods include UV-Vis spectrophotometry and, for enhanced sensitivity and specificity, inductively coupled plasma mass spectrometry (ICP-MS). dss.go.thnih.govnih.gov

Detailed Research Findings:

While specific research focusing solely on the CE separation of "Propionic acid, 3-selenino-" is limited, studies on similar selenoamino acids and organic selenium compounds provide a strong basis for its analysis. For instance, the separation of selenocysteine, selenomethionine, and other selenium metabolites has been successfully achieved using CZE. researchgate.netnih.gov The operational parameters from these studies can be adapted for "Propionic acid, 3-selenino-."

Below is a representative data table illustrating typical CZE separation parameters and expected results for "Propionic acid, 3-selenino-" and other relevant selenium compounds, based on published methodologies for similar analytes.

| Compound | Migration Time (min) | Peak Area (arbitrary units) | Separation Efficiency (plates/meter) |

| Selenite (B80905) (SeO3 2-) | 4.2 | 15,000 | 250,000 |

| Selenate (SeO4 2-) | 5.8 | 12,000 | 280,000 |

| Propionic acid, 3-selenino- | 7.5 | 25,000 | 300,000 |

| Selenomethionine | 9.1 | 18,000 | 290,000 |

Note: The data in this table is illustrative and based on typical performance characteristics of CZE for the separation of small organic selenium compounds. Actual values may vary depending on the specific experimental conditions.

Electrochemical Methods for Redox Characterization

Electrochemical methods are powerful for characterizing the redox behavior of molecules, providing insights into their electron transfer properties and potential roles in redox-sensitive biological processes. researchgate.net For "Propionic acid, 3-selenino-," techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study its oxidation and reduction characteristics. mdpi.com

The seleninic acid moiety (-SeOOH) is the primary redox-active center in "Propionic acid, 3-selenino-". Seleninic acids are known to be involved in redox reactions, often acting as intermediates in the metabolism of selenium compounds and exhibiting pro-oxidant or antioxidant properties depending on the chemical environment. mdpi.compnas.org The electrochemical behavior of "Propionic acid, 3-selenino-" is expected to be influenced by the ease with which the selenium atom can change its oxidation state.

Detailed Research Findings:

The electrochemical characterization of "Propionic acid, 3-selenino-" would typically involve the use of a three-electrode system with a working electrode (e.g., glassy carbon, gold), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

Cyclic Voltammetry (CV): This technique involves scanning the potential of the working electrode and measuring the resulting current. A typical CV experiment for "Propionic acid, 3-selenino-" would likely reveal an irreversible reduction peak corresponding to the reduction of the seleninic acid group. The potential at which this peak occurs provides information about the thermodynamic ease of the reduction.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique that can be used for quantitative analysis. It would provide a well-defined peak for the reduction of the seleninic acid, with the peak height being proportional to the concentration of "Propionic acid, 3-selenino-".

Research on the electrochemistry of related seleninic acids and organoselenium compounds indicates that they undergo reduction at potentials that are biologically relevant. bohrium.comacs.org The redox potential is influenced by factors such as the molecular structure and the pH of the solution.

The following table presents hypothetical but representative electrochemical data for "Propionic acid, 3-selenino-" based on studies of similar compounds.

| Electrochemical Technique | Parameter | Value |

| Cyclic Voltammetry (CV) | Cathodic Peak Potential (Epc) | -0.45 V (vs. Ag/AgCl) |

| Differential Pulse Voltammetry (DPV) | Peak Potential (Ep) | -0.42 V (vs. Ag/AgCl) |

| Differential Pulse Voltammetry (DPV) | Peak Current (Ip) | 2.5 µA (at 10 µM) |

Note: This data is illustrative and represents expected values for the electrochemical reduction of a seleninic acid moiety under typical experimental conditions (e.g., pH 7.4 buffer). The exact values would need to be determined experimentally.

The redox characterization of "Propionic acid, 3-selenino-" is crucial for understanding its potential biological activities. The ease with which it can be reduced or oxidized will determine its interactions with biological thiols and other redox-active molecules, which is a key aspect of the biochemistry of selenium compounds. pnas.orgnih.gov

Theoretical, Computational, and Mechanistic Studies of 3 Seleninopropanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the electronic structure of 3-seleninopropanoic acid. These calculations provide a detailed picture of electron distribution and orbital energies, which are critical determinants of the molecule's chemical reactivity.

Detailed research findings from DFT calculations at a level of theory such as B3LYP/6-311+G(d,p) would reveal key electronic parameters. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 3-seleninopropanoic acid, the HOMO is typically localized around the selenium atom, indicating this is a likely site for electrophilic attack and a center of antioxidant activity.

Natural Bond Orbital (NBO) analysis provides insight into the charge distribution across the molecule. In 3-seleninopropanoic acid, the selenium atom would carry a significant positive charge due to the attached oxygen atoms, while the oxygen atoms of both the selenino (-Se(O)OH) and carboxyl (-COOH) groups would be strongly negative. This charge distribution highlights the molecule's polarity and its potential for strong electrostatic and hydrogen-bonding interactions.

| Parameter | Value | Implication |

|---|---|---|

| HOMO Energy | -7.25 eV | Indicates capacity for electron donation, central to antioxidant behavior. |

| LUMO Energy | -1.10 eV | Indicates ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 6.15 eV | Suggests moderate chemical reactivity and stability. |

| Selected NBO Atomic Charges | ||

| Se | +1.45 e | Highly electrophilic center, susceptible to nucleophilic attack. |

| O (carboxyl C=O) | -0.68 e | Site for hydrogen bond accepting. |

| O (carboxyl O-H) | -0.75 e | Site for hydrogen bond accepting. |

| O (selenino Se=O) | -0.82 e | Primary site for interaction with electrophiles and hydrogen bond donors. |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of 3-seleninopropanoic acid in a physiological environment, such as in aqueous solution. These simulations model the atomic movements over time, providing a detailed understanding of the molecule's conformational flexibility and its interactions with surrounding solvent molecules.

An MD simulation would typically involve placing a single 3-seleninopropanoic acid molecule in a simulation box filled with water molecules and running the simulation for several nanoseconds. Analysis of the resulting trajectory reveals the molecule's preferred shapes or conformers. The flexibility of different parts of the molecule can be quantified by calculating the Root Mean Square Fluctuation (RMSF) for each atom. Such an analysis would likely show higher flexibility in the terminal carboxyl and selenino groups compared to the central propane (B168953) backbone.

The primary conformations are dictated by the rotation around the C-C and C-Se single bonds. Intramolecular hydrogen bonds, for instance between the hydrogen of the carboxyl group and an oxygen of the selenino group, could stabilize certain folded conformations. The interaction with water is characterized by strong hydrogen bonding, which influences the molecule's solubility and how it presents itself to biological targets.

| Property | Description | Hypothetical Finding |

|---|---|---|

| Major Conformers | Describes the most stable rotational states (dihedral angles) of the molecular backbone. | Two major conformers observed: an extended (anti) form and a folded (gauche) form stabilized by an intramolecular H-bond. |

| RMSF of Functional Groups | Measures the average atomic fluctuation, indicating flexibility. | Carboxyl Group: 1.8 Å Selenino Group: 2.1 Å Carbon Backbone: 0.9 Å |

| Solvation Shell | Characterizes the structure of water molecules surrounding the compound. | A highly structured first solvation shell with an average of 6-8 water molecules strongly hydrogen-bonded to the polar groups. |

Mechanistic Modeling of Biological Activities and Enzyme Mimicry

Many organoselenium compounds are known for their ability to mimic the function of the antioxidant enzyme Glutathione (B108866) Peroxidase (GPx). acs.orgnih.govtmrjournals.com Mechanistic modeling, using quantum chemical methods, can be used to investigate the potential of 3-seleninopropanoic acid to act as a GPx mimic by catalytically reducing harmful hydroperoxides (like hydrogen peroxide, H₂O₂) with a thiol cofactor (like glutathione, GSH).

A plausible catalytic cycle would involve the selenino acid (-Se(O)OH) being reduced by a thiol to a selenenic acid (-SeOH), which then reacts with another thiol to form a selenenyl sulfide (B99878) intermediate (-Se-SG). This intermediate is then attacked by a third thiol to regenerate the selenenic acid and produce oxidized glutathione (GSSG). The selenenic acid is then re-oxidized by a hydroperoxide back to the selenino acid, completing the cycle.

Computational modeling of this proposed pathway would involve locating the transition state structures for each step and calculating the corresponding activation energies (ΔG‡). Lower activation energies indicate a more facile and efficient catalytic process. These theoretical calculations can predict the rate-limiting step of the cycle and provide a basis for comparing the catalytic efficiency to other known GPx mimics, such as Ebselen (B1671040).

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Step 1: Reduction | Reduction of Selenino Acid by GSH | 12.5 |

| Step 2: Intermediate Formation | Reaction of Selenenic Acid with GSH to form Selenenyl Sulfide | 9.8 |

| Step 3: Regeneration | Reduction of Selenenyl Sulfide by GSH | 11.2 |

| Step 4: Re-oxidation | Oxidation of Selenenic Acid by H₂O₂ | 8.5 |

The results would suggest that the initial reduction of the selenino group is likely the rate-determining step in the catalytic cycle.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations

SAR and QSAR studies are theoretical frameworks used to correlate a molecule's chemical structure with its biological activity. researchgate.nettandfonline.com For 3-seleninopropanoic acid, these investigations would involve designing a series of analogue compounds and predicting their antioxidant activity based on calculated molecular descriptors.

A hypothetical SAR study could explore modifications at two key positions: the carboxylic acid tail and the carbon backbone. For example, converting the carboxylic acid to a methyl ester would reduce polarity and hydrogen bonding ability, likely affecting cell membrane permeability and interaction with aqueous-phase radicals. Adding a methyl group to the α-carbon could introduce steric hindrance, potentially altering the accessibility of the selenium center.

A QSAR model builds a mathematical relationship between these structural changes and activity. A set of molecular descriptors (e.g., lipophilicity (logP), dipole moment, and the energy of the HOMO) would be calculated for each analogue. These descriptors are then used in a multiple linear regression analysis to create an equation that predicts the biological activity (e.g., the concentration required to inhibit 50% of a process, IC₅₀).

A hypothetical QSAR equation might look like: log(1/IC₅₀) = 0.45 * E(HOMO) - 0.21 * logP + 2.87

This equation would imply that higher HOMO energy (greater electron-donating ability) and lower lipophilicity increase the antioxidant activity of this class of compounds. Such a model is invaluable for the in silico screening and rational design of new, more potent derivatives without the immediate need for synthesis and testing.

| Compound | Modification | E(HOMO) (eV) | logP | Predicted log(1/IC₅₀) |

|---|---|---|---|---|

| Parent Compound | None | -7.25 | -0.5 | -0.29 |

| Analogue 1 | Methyl Ester | -7.30 | 0.2 | -0.47 |

| Analogue 2 | α-methyl substitution | -7.15 | -0.1 | -0.30 |

| Analogue 3 | α-hydroxyl substitution | -7.10 | -1.0 | -0.11 |

Future Research Perspectives and Methodological Advancements

Development of Novel Analytical Probes and Detection Methods

A fundamental challenge in studying the biological roles and chemical reactivity of Propionic acid, 3-selenino- is the ability to detect and quantify it with high sensitivity and specificity. Future research will heavily rely on the development of sophisticated analytical tools.

Fluorescent Probes: A promising avenue is the design of novel fluorescent probes. acs.org These probes can be engineered to react specifically with the selenol group (R-SeH) or other selenium moieties within the molecule, leading to a measurable change in fluorescence. researchgate.net This approach offers the potential for real-time tracking of the compound in complex biological systems, including living cells. researchgate.net The development of probes with near-zero background fluorescence that produce a strong signal only upon reaction with selenols would be a significant breakthrough for detecting endogenous levels of such compounds. researchgate.net

Advanced Spectrometry: Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are cornerstone techniques for the characterization of newly synthesized organoselenium compounds. mjcce.org.mkscispace.com Future advancements will likely focus on enhancing the sensitivity of these methods, particularly for in vivo applications. Techniques like X-ray Absorption Spectroscopy (XAS) offer the advantage of probing the oxidation state and coordination environment of selenium in various samples with minimal preparation, which is invaluable for understanding its metabolic fate. nih.gov Combining high-performance liquid chromatography (HPLC) with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) will continue to be a powerful method for separating and identifying selenium-containing metabolites in biological samples.

Table 1: Analytical Techniques for Organoselenium Compounds

| Technique | Principle | Application for Propionic acid, 3-selenino- |

|---|---|---|

| Fluorescent Probes | Specific chemical reaction with the selenium moiety causes a change in fluorescence intensity. acs.org | Real-time imaging and quantification in living cells. researchgate.net |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. mjcce.org.mk | Structural confirmation of the synthesized compound and its derivatives. |

| Mass Spectrometry | Measures the mass-to-charge ratio of ions to identify and quantify molecules. mjcce.org.mk | Accurate mass determination and identification of metabolites. |

| X-ray Absorption Spectroscopy (XAS) | Uses synchrotron-based X-rays to determine the local geometric and/or electronic structure of matter. nih.gov | Speciation of selenium metabolites in biological tissues without extensive sample prep. nih.gov |

Integration into Advanced Biological Imaging Techniques

Visualizing the journey of Propionic acid, 3-selenino- within a biological system is key to understanding its function and mechanism of action. Integrating this compound into advanced imaging modalities is a critical future direction.

The selenium atom itself can be a target for imaging. X-ray fluorescence microscopy (XFM), often used in conjunction with XAS, can map the distribution of selenium and other elements within intact biological samples, such as tissues and cells. nih.govresearchgate.net This allows researchers to observe the localization of selenium-containing compounds in specific organelles or cell types, providing clues about their biological targets. researchgate.net

Furthermore, Propionic acid, 3-selenino- could be chemically modified to incorporate other imaging agents. For instance, attaching a fluorophore would allow for its visualization using fluorescence microscopy, a widely accessible and powerful technique. The development of such tagged molecules would enable detailed studies of its uptake, distribution, and trafficking within cellular environments.

Exploration of Unconventional Biological Roles in Model Systems

While organoselenium compounds are well-known for their antioxidant properties, mimicking the activity of enzymes like glutathione (B108866) peroxidase, the field is moving towards exploring more diverse biological activities. nih.govtandfonline.com Future research on Propionic acid, 3-selenino- should focus on its potential roles beyond antioxidation.

Studies on other organoselenium compounds have revealed promising activities as anticancer, anti-inflammatory, and antiviral agents. mjcce.org.mktandfonline.comnih.gov For example, the organoselenium compound ebselen (B1671040) has been investigated for its potential against the SARS-CoV-2 main protease. researchgate.net Therefore, a crucial research avenue will be to screen Propionic acid, 3-selenino- and its derivatives for similar therapeutic properties in various disease models. This involves using cell culture (in vitro) and animal (in vivo) models to assess its efficacy and to elucidate the underlying molecular mechanisms, such as the inhibition of specific thiol-containing enzymes. nih.gov

Table 2: Potential Unconventional Biological Roles for Organoselenium Compounds

| Biological Activity | Example from Organoselenium Research | Potential Implication for Propionic acid, 3-selenino- |

|---|---|---|

| Anticancer | Certain Se-containing naphthalimides and NSAID derivatives show significant anticancer effects. tandfonline.com | Investigation as a potential therapeutic agent against various cancer cell lines. mjcce.org.mk |

| Anti-inflammatory | Ebselen and other diselenides exhibit anti-inflammatory properties, possibly by activating antioxidant gene expression. nih.gov | Evaluation in models of inflammatory diseases. |

| Antiviral | Ebselen has been identified as a potent inhibitor of the SARS-CoV-2 Mpro main protease. researchgate.net | Screening for activity against a range of viral pathogens. |

| Enzyme Inhibition | Some organoselenium compounds act as competitive reversible inhibitors for enzymes like urease. tandfonline.com | Exploring its potential to modulate the activity of specific enzymes involved in disease. |

Challenges and Opportunities in Organoselenium Compound Research

The advancement of research into Propionic acid, 3-selenino- is intrinsically linked to the broader challenges and opportunities within the field of organoselenium chemistry.

Challenges:

Synthetic Complexity: The synthesis of specific organoselenium compounds can be complex, often involving multiple steps, harsh reaction conditions, or the use of toxic reagents. researchgate.netresearchgate.net Developing more efficient, regioselective, and environmentally friendly ("green") synthetic methods is a major priority. nih.gov

Toxicity and Specificity: A significant hurdle is the potential for toxicity and a lack of specificity. Many organoselenium compounds exert their effects by reacting with thiol groups in proteins, which can lead to off-target effects. nih.gov The development of computational techniques to predict and rationally design molecules with high specificity for their intended biological targets is needed. nih.gov

Opportunities:

Therapeutic Potential: The unique reactivity of the carbon-selenium bond offers vast opportunities for designing novel therapeutic agents. tandfonline.com The success and rediscovery of compounds like ebselen for new applications fuel the search for other pharmacologically active organoselenium molecules. nih.gov

Catalysis and Materials Science: Organoselenium compounds have tremendous potential as catalysts in organic synthesis and in the development of advanced materials. researchgate.netresearchgate.net Exploring the catalytic properties of Propionic acid, 3-selenino- could open up new applications in chemical manufacturing.

Sustainable Chemistry: There is a growing trend towards using more sustainable and eco-friendly methods for chemical synthesis, including electrosynthesis, flow chemistry, and the use of alternative energy sources like ultrasound and microwave irradiation. nih.gov Applying these green chemistry principles to the synthesis of Propionic acid, 3-selenino- is a key opportunity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.